molecular formula C22H21NO5 B7747244 methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate

methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate

Cat. No.: B7747244
M. Wt: 379.4 g/mol
InChI Key: IPPRPUWLUYTPSG-NBVRZTHBSA-N
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Description

Methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoate ester linked to a cyanopropenoyl group, which is further substituted with a butoxyphenyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then subjected to a Knoevenagel condensation reaction with 4-butoxybenzaldehyde and malononitrile in the presence of a base, such as piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones

    Reduction: Amines or alcohols

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler ester with antimicrobial properties, commonly used as a preservative.

    4-Butoxybenzaldehyde: An aromatic aldehyde used in organic synthesis and as a fragrance ingredient.

    Malononitrile: A versatile reagent in organic synthesis, used in the formation of various heterocyclic compounds.

Uniqueness

Methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate stands out due to its complex structure, which combines multiple functional groups, leading to unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of novel materials and therapeutic agents.

Properties

IUPAC Name

methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-3-4-13-27-19-9-5-16(6-10-19)14-18(15-23)22(25)28-20-11-7-17(8-12-20)21(24)26-2/h5-12,14H,3-4,13H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPRPUWLUYTPSG-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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